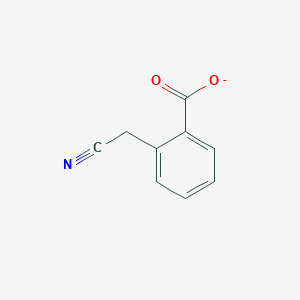

2-(Cyanomethyl)benzoate

Description

The compound 2-(cyanomethyl)benzoate is a notable member of the aromatic carboxylic acid derivative family, distinguished by the presence of both an ester and a nitrile functional group. ontosight.ai This unique structural arrangement imparts a dual reactivity that is highly valued in synthetic organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H6NO2- |

|---|---|

Molecular Weight |

160.15 g/mol |

IUPAC Name |

2-(cyanomethyl)benzoate |

InChI |

InChI=1S/C9H7NO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5H2,(H,11,12)/p-1 |

InChI Key |

AGXBHBJDSLZGAP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyanomethyl Benzoate and Its Analogues

Strategies Involving Benzylic Functionalization and Nitrile Installation

A primary route to 2-(cyanomethyl)benzoate involves a two-step process: the halogenation of a methyl-substituted benzoate (B1203000) precursor at the benzylic position, followed by the nucleophilic substitution of the resulting halide with a cyanide ion. This strategy is effective due to the heightened reactivity of the benzylic position. ucalgary.ca

Radical-Initiated Halogenation of Methyl-Substituted Benzoate Precursors

The benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds, which makes them susceptible to radical halogenation. libretexts.org This reactivity is attributed to the resonance stabilization of the resulting benzylic radical. ucalgary.cachemistrysteps.com

A common method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO), in a solvent like carbon tetrachloride (CCl₄) under reflux conditions. This reaction selectively brominates the benzylic position of a methyl-substituted benzoate, such as methyl 2-methylbenzoate (B1238997), to yield methyl 2-(bromomethyl)benzoate. The process is initiated by the formation of a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule to form the desired product and a new bromine radical, thus propagating the chain reaction.

| Reactant | Reagent | Initiator | Solvent | Product |

| Methyl 2-methylbenzoate | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | Methyl 2-(bromomethyl)benzoate |

Nucleophilic Displacement of Halide by Cyanide

The second step in this synthetic sequence is the introduction of the nitrile group via a nucleophilic substitution reaction. The benzylic halide produced in the previous step is a good substrate for such reactions. ucalgary.capearson.com

The reaction typically involves treating the benzylic halide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). vedantu.com The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide ion to form the cyanomethyl group. pearson.comvedantu.com

The choice of solvent is crucial for the success of the nucleophilic substitution. chemguide.co.uklibretexts.org Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. acs.org These solvents are effective at solvating the cation of the cyanide salt, leaving the cyanide anion relatively free and highly nucleophilic. stackexchange.com

The use of ethanol (B145695) as a solvent is also common, but it is important that the conditions are anhydrous. chemguide.co.ukchemistrystudent.comyoutube.com If water is present, it can compete with the cyanide ion as a nucleophile, leading to the formation of the corresponding alcohol as a byproduct. chemguide.co.uklibretexts.org To mitigate solubility issues of the inorganic cyanide salt in an organic medium, phase-transfer catalysts can be utilized to transport the cyanide anion into the organic phase where the reaction occurs. stackexchange.com

| Solvent Type | Example | Effect on Cyanide Nucleophilicity |

| Polar Aprotic | DMF, DMSO | Enhances nucleophilicity by solvating the cation, leaving the anion "naked". |

| Protic (Anhydrous) | Ethanol | Can be effective, but water must be excluded to prevent side reactions. |

While the direct displacement with alkali metal cyanides is a standard method, research into catalytic methods for cyanation is ongoing. These approaches often aim to use less toxic cyanide sources or operate under milder conditions. Palladium-catalyzed cyanation reactions have been extensively studied for aryl halides and can be adapted for benzylic systems. rsc.orgbohrium.com Additionally, nickel-catalyzed cyanations of benzylic C-N bonds have been developed, offering an alternative route to α-aryl nitriles. nih.govacs.org More recent developments include the use of isonitriles as a cyanide source in boron Lewis acid-catalyzed cyanations of benzylic alcohols. nih.gov

Esterification of 2-(Cyanomethyl)benzoic Acid

An alternative synthetic route to this compound is the esterification of its corresponding carboxylic acid, 2-(cyanomethyl)benzoic acid. This approach is particularly useful if the carboxylic acid is readily available or easily synthesized.

Fischer Esterification Modalities and Equilibrium Control

Fischer esterification is a classic method for converting a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄). organic-chemistry.orgchemistrysteps.comlibretexts.org The reaction is an equilibrium process, and several strategies can be employed to drive the reaction towards the product side, in accordance with Le Châtelier's principle. youtube.comyoutube.comaskfilo.com

One common strategy is to use a large excess of the alcohol, which serves as both a reactant and the solvent. chemistrysteps.comyoutube.com This high concentration of one of the reactants shifts the equilibrium to favor the formation of the ester. chemistrysteps.com

Another effective method for equilibrium control is the removal of water as it is formed during the reaction. organic-chemistry.orgyoutube.comyoutube.com This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent. askfilo.com By removing one of the products, the reverse reaction (ester hydrolysis) is suppressed, leading to a higher yield of the desired ester. youtube.comyoutube.com Microwave-assisted Fischer esterification has also been explored as a method to improve reaction times and yields, particularly in closed-vessel systems where the removal of water is challenging. researchgate.net

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by the alcohol. youtube.commasterorganicchemistry.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester. organic-chemistry.orgmasterorganicchemistry.com

| Equilibrium Control Strategy | Description |

| Excess Reactant | Using a large excess of the alcohol (e.g., methanol) to shift the equilibrium towards the product side. chemistrysteps.comyoutube.com |

| Removal of Water | Continuously removing the water formed during the reaction via azeotropic distillation (e.g., with a Dean-Stark trap) or by using a dehydrating agent. youtube.comaskfilo.com |

Alternative Esterification Reagents and Conditions

While Fischer-Speier esterification, using a carboxylic acid and an alcohol with an acid catalyst, is a conventional method, several alternative reagents and conditions can be employed for the synthesis of this compound, particularly when seeking to avoid harsh acidic conditions that might compromise the nitrile group. tcichemicals.commdpi.com The selection of an appropriate method often depends on the specific substrate and the desired reaction conditions (e.g., neutral or mild).

Alternative alkylating agents for the carboxylate group of 2-(cyanomethyl)benzoic acid include:

Orthoesters : These can react with carboxylic acids to form esters under relatively mild conditions. tcichemicals.com

N,N-Dimethylformamide Dialkyl Acetals : These reagents provide a pathway for esterification under neutral conditions, which is advantageous for sensitive substrates. tcichemicals.com

O-Dialkylisoureas : These compounds can serve as effective alkylating agents for carboxylic acids. tcichemicals.com

2-Methyl-6-nitrobenzoic Anhydride (B1165640) (MNBA) : Used in the Shiina esterification, MNBA acts as a dehydrating agent to form a mixed anhydride with the carboxylic acid. In the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO), this intermediate reacts with an alcohol to yield the desired ester under mild conditions. researchgate.net

Solid acid catalysts are also gaining prominence as they are recoverable and reduce the production of aqueous waste associated with traditional mineral acids like sulfuric or phosphoric acid. mdpi.com For instance, a titanium-zirconium solid acid has been shown to be effective in catalyzing the esterification of various benzoic acids with methanol (B129727). mdpi.com

| Reagent/Catalyst Class | Specific Example(s) | Typical Conditions | Key Advantage |

|---|---|---|---|

| N,N-Dimethylformamide Dialkyl Acetals | N,N-Dimethylformamide dimethyl acetal | Neutral, often room temperature or gentle heating | Avoids harsh acidic or basic conditions |

| Benzoic Anhydrides | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Presence of a nucleophilic catalyst (e.g., DMAP) | Effective for sterically hindered substrates and macrocyclization |

| Solid Acid Catalysts | Titanium-Zirconium Oxides | Heating with alcohol (e.g., methanol) | Recoverable, environmentally friendly |

| O-Alkylisoureas | N,N'-Dicyclohexyl-O-methylisourea | Typically mild, neutral conditions | Forms a stable urea (B33335) byproduct |

Strategies for Mitigating Nitrile Group Hydrolysis

A significant challenge in the synthesis of this compound is the potential for the hydrolysis of the nitrile group to an amide or a carboxylic acid, particularly under the acidic or basic conditions often used for esterification. youtube.com Several strategies can be employed to minimize this unwanted side reaction.

Control of pH : Maintaining a controlled pH is crucial. Strongly acidic or basic conditions promote the hydrolysis of nitriles. youtube.comcarbodiimide.com Using esterification methods that proceed under neutral or near-neutral conditions is a primary strategy. Reagents like N,N-dimethylformamide dialkyl acetals are ideal in this regard. tcichemicals.com

Minimizing Water Content : Since hydrolysis is a reaction with water, conducting the esterification in anhydrous solvents and under an inert atmosphere can significantly reduce the rate of nitrile degradation. carbodiimide.com Methods like the use of dehydrating agents (e.g., MNBA) inherently help by consuming the water formed during the reaction. researchgate.net

Use of Sterically Shielded Reagents : The development of hydrolysis-resistant esters in other contexts has shown that steric hindrance around the reactive center can slow down hydrolysis. nih.gov While this applies to the ester bond itself, the principle of using sterically bulky reagents might also influence reaction pathways and minimize side reactions.

Pinner Reaction Considerations : The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid (like HCl) to form an imino ether salt, which can then be hydrolyzed to an ester. commonorganicchemistry.com To avoid this pathway leading to nitrile degradation or unintended conversion, the concentration of strong acid must be carefully controlled or, preferably, avoided altogether in favor of other catalytic systems.

| Strategy | Methodology | Rationale |

|---|---|---|

| pH Control | Employing neutral esterification reagents (e.g., dialkyl acetals) or solid acid catalysts instead of strong mineral acids. | The nitrile group is more stable at neutral pH, minimizing acid- or base-catalyzed hydrolysis. |

| Anhydrous Conditions | Using dried solvents and reagents, performing reactions under an inert atmosphere (e.g., N2, Ar). | Reduces the availability of water, a key reactant in the hydrolysis of both the nitrile and the ester product. carbodiimide.com |

| Dehydrating Agents | Incorporating reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA) in the reaction mixture. | The agent chemically removes water as it is formed, preventing it from participating in hydrolysis side reactions. researchgate.net |

| Temperature Control | Conducting the reaction at the lowest effective temperature. | Hydrolysis reactions, like many side reactions, are often accelerated at higher temperatures. |

Carbon-Carbon Bond Cleavage Approaches

Novel synthetic routes to this compound esters have been developed that rely on the strategic cleavage of a C-C bond in a precursor molecule.

Synthesis from Indanone Derivatives via Fragmentation Pathways

A recently established method allows for the synthesis of 2-(cyanomethyl)benzoic esters directly from indanone derivatives through a C-C bond cleavage mechanism. nih.gov This reaction is initiated by the deprotonation of an alcohol with a chemical base, followed by a nucleophilic addition of the resulting alkoxide to the carbonyl group of the indanone. This addition leads to a Beckmann-type fragmentation pathway, cleaving the C1-C2 bond of the indanone ring to generate the this compound ester product. nih.gov This method is notable for its mild conditions and offers a unique strategy for the late-stage functionalization of various natural alcohols. nih.gov

The general reaction scheme involves reacting a 2-cyano-2-methyl-1-indanone derivative with an alcohol in the presence of a base.

Electrochemical Methods in C-C Cleavage for Ester Formation

The fragmentation of indanones to produce 2-(cyanomethyl)benzoic esters can also be achieved under electrochemical conditions, eliminating the need for an external chemical base. nih.gov Electrochemical synthesis is recognized as a sustainable and green strategy because it uses electricity to drive reactions, replacing stoichiometric chemical reagents that often generate byproducts. acs.orgresearchgate.net

In this context, anodic oxidation can facilitate the oxidative cleavage of C-C bonds. rsc.orgnih.gov While the specific application to indanone fragmentation for this compound synthesis is a novel adaptation, the principle is well-established. nih.gov This transition-metal-catalyst- and chemical-oxidant-free approach proceeds under mild conditions and represents a sustainable alternative to conventional methods. rsc.org The electrochemical approach offers high functional group tolerance and excellent regioselectivity. researchgate.net

Reductive Cyclization-Based Syntheses

Analogues of this compound, particularly those containing other reducible functional groups, can serve as precursors for heterocyclic systems via reductive cyclization.

Selective Nitrile Reduction for Cyclization

In molecules containing both a nitrile and another reducible group, such as a nitro group, selective reduction is key to controlling the outcome of cyclization. For example, in the synthesis of 5-nitroisoquinolin-1-one from methyl 2-cyanomethyl-3-nitrobenzoate, the nitrile group must be selectively reduced. researchgate.netresearchgate.net

This selective reduction can be achieved using specific reducing agents under controlled conditions. Diisobutylaluminium hydride (DIBAL-H) at low temperatures has been shown to selectively reduce the nitrile in methyl 2-cyanomethyl-3-nitrobenzoate. researchgate.netresearchgate.net The resulting intermediate amine (or imine) then undergoes spontaneous cyclization in situ by attacking the proximal ester group to form the lactam ring of the isoquinolinone. researchgate.netresearchgate.net

The choice of reducing agent is critical, as other reagents may preferentially reduce the ester or the nitro group. For instance, catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C) is often used for the selective reduction of nitriles in the presence of esters. researchgate.net Reagents comprising cobalt chloride and sodium borohydride (B1222165) have also been employed for the mild reduction of nitriles to primary amines without affecting other functional groups in the molecule. google.com The ability to selectively reduce the nitrile over an ester is also possible with diisopropylaminoborane, especially when the nitrile is activated by an electron-withdrawing group. nih.gov

| Reducing Agent | Typical Conditions | Selectivity Profile | Reference |

|---|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) | Can selectively reduce nitriles or esters depending on substrate and stoichiometry. Used for nitrile reduction in 2-cyanomethyl-3-nitrobenzoate. | researchgate.netresearchgate.net |

| H2/Raney Ni or H2/Pd/C | Catalytic hydrogenation | Highly selective for nitrile reduction over ester groups. | researchgate.net |

| Cobalt chloride / Sodium borohydride | Mild, ambient conditions; alcoholic medium | Selectively reduces nitriles to amines while leaving other functional groups intact. | google.com |

| Diisopropylaminoborane / cat. LiBH4 | 25 °C to reflux in THF | Reduces activated nitriles in the presence of esters. | nih.gov |

Steric and Electronic Influences on Reductive Chemoselectivity

The reduction of this compound analogues, which possess multiple reducible functional groups (nitrile, ester, and often a nitro group), presents a challenge in chemoselectivity. The outcome of such reactions is highly dependent on the steric and electronic environment within the molecule, as well as the choice of reducing agent. A key example is the selective reduction of 2-cyanomethyl-3-nitrobenzoates using diisobutylaluminum hydride (DIBAL-H). researchgate.net

Research has shown that the steric bulk at both the methylene (B1212753) bridge and the ester moiety plays a critical role in directing the regioselectivity of the reduction. researchgate.net In the case of methyl 2-cyanomethyl-3-nitrobenzoate, DIBAL-H selectively reduces the nitrile group at low temperatures (-78°C). The resulting intermediate imine then undergoes an in-situ cyclization to yield 5-nitroisoquinolin-1-one. researchgate.net

However, introducing steric hindrance significantly alters this selectivity:

Influence of Methylene Substitution: When a bulky substituent, such as a benzyl (B1604629) group, is attached to the methylene carbon between the cyano and aryl groups, access of the DIBAL-H reagent to the nitrile is obstructed. Consequently, the reduction preferentially occurs at the less hindered ester group, leading to the formation of the corresponding benzaldehyde (B42025) after cyclization. researchgate.net

Influence of the Ester Group: Surprisingly, increasing the steric bulk of the ester itself, for instance by using an isopropyl ester instead of a methyl ester, also shifts the reaction pathway. This modification facilitates the reduction of the ester group prior to cyclization, ultimately yielding 5-nitroisoquinoline. researchgate.net

These findings highlight a delicate interplay of steric factors that can be manipulated to control the reductive chemoselectivity, providing access to different heterocyclic scaffolds from a common precursor.

| Substrate | Steric Modification | Major Product |

|---|---|---|

| Methyl 2-(cyanomethyl)-3-nitrobenzoate | None (Base structure) | 5-Nitroisoquinolin-1-one (via nitrile reduction) |

| Methyl 2-(1-cyano-2-phenylethyl)-3-nitrobenzoate | Bulky group on methylene bridge | Benzaldehyde derivative (via ester reduction) |

| Isopropyl 2-(cyanomethyl)-3-nitrobenzoate | Bulky ester group | 5-Nitroisoquinoline (via ester reduction) |

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions involving this compound and its derivatives are highly efficient methods for constructing complex heterocyclic systems in a single pot. These sequences leverage the dual reactivity of the ortho-disposed cyanomethyl and ester functionalities to build fused-ring structures.

The electrophilic nature of the ester carbonyl and the latent electrophilicity of the nitrile group in this compound allow for condensation reactions with various nitrogen nucleophiles, particularly hydrazine (B178648) and its derivatives. These reactions are pivotal for the synthesis of nitrogen-containing heterocycles like phthalazinones. longdom.orgresearchgate.net

When this compound or its corresponding acid (phthalaldehydic acid) is treated with hydrazine hydrate, a condensation-cyclization sequence is initiated. researchgate.netnih.gov The initial reaction typically involves the nucleophilic attack of hydrazine on the ester or carboxylic acid carbonyl, followed by intramolecular cyclization with the nitrile group to furnish the stable phthalazinone ring system. These reactions are often facilitated by acidic or basic conditions and can proceed in a one-pot manner, offering a straightforward entry into biologically relevant scaffolds. longdom.orgresearchgate.net The versatility of this method allows for the synthesis of a wide array of substituted phthalazinones by employing substituted hydrazines. nih.gov

Acid catalysis can be employed to initiate intramolecular cyclization cascades in substrates structurally related to this compound. While direct examples for the parent compound are less common, the principle is well-established for similar precursors. For instance, related cyano-containing intermediates can undergo intramolecular ring closure under strong acid conditions at elevated temperatures. nih.govrsc.org

In these transformations, a Brønsted acid catalyst protonates the nitrile nitrogen, enhancing the electrophilicity of the carbon atom. This activation facilitates the attack by an intramolecular nucleophile, often an activated aromatic ring, leading to the formation of a new ring system. nih.govrsc.org This strategy has been successfully applied in the synthesis of complex polycyclic aromatic compounds, such as benzo[a]carbazoles, from advanced cyanoacetamide intermediates. The efficiency of such cyclizations can depend heavily on reaction parameters like temperature and the specific solid acid catalyst used. nih.gov

Comparative Analysis of Synthetic Routes

Several synthetic methodologies exist for the preparation of this compound esters, each with distinct advantages regarding efficiency, yield, and adaptability.

A prevalent and traditional method for synthesizing this compound involves a two-step process starting from methyl 2-methylbenzoate. The first step is a radical bromination of the benzylic methyl group to yield methyl 2-(bromomethyl)benzoate, followed by a nucleophilic substitution with a cyanide salt (e.g., KCN or NaCN). This route is known for its reliability and generally provides high yields, often in the range of 75-85%. A similar multi-step approach starting from m-toluic acid to produce the meta-isomer has been reported with yields as high as 87-93%. patsnap.com

A more recent and innovative approach involves the carbon-carbon bond cleavage of indanone derivatives. nih.gov This method proceeds via nucleophilic addition of an alcohol to the indanone carbonyl, followed by a Beckmann fragmentation. This novel strategy offers a mild alternative and can also be performed under electrochemical conditions, avoiding the need for external chemical bases. nih.gov Another strategy involves the palladium-catalyzed coupling of 2-allylphenyl triflate derivatives with alkyl nitriles, which can produce related cyanomethyl structures in high yields (up to 93% NMR yield), although this specific route leads to indane derivatives rather than benzoates directly. nih.gov

| Synthetic Route | Starting Material | Key Steps | Reported Yield | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Methyl 2-methylbenzoate | Radical Bromination, Cyanation | 75-85% | |

| C-C Bond Cleavage | Indanone derivatives | Nucleophilic Addition, Beckmann Fragmentation | Varies | nih.gov |

| Multi-step from Toluic Acid (meta-isomer) | m-Toluic acid | Acylation, Chlorination, Esterification, Cyanation | 87-93% | patsnap.com |

The adaptability of a synthetic route to accommodate a variety of ester groups is crucial for creating analogues with different physicochemical properties.

The classical nucleophilic substitution pathway is highly adaptable. The ester moiety is typically installed early by choosing the corresponding 2-methylbenzoate ester as the starting material. Since a wide range of alcohols can be used to synthesize this initial ester, this route provides broad scope for ester diversity.

The synthesis from indanones is particularly well-suited for late-stage functionalization and diversification of the ester moiety. nih.gov In this method, the ester is formed during the key C-C bond cleavage step by the direct nucleophilic addition of the desired alcohol. This allows for the incorporation of various natural and complex alcohols, making it a flexible strategy for creating a library of different this compound esters. nih.gov

Furthermore, standard esterification procedures, such as those using tin(II) compounds or solid acid catalysts like modified montmorillonite (B579905) K10, can be applied to 2-(cyanomethyl)benzoic acid. google.comijstr.org These methods are compatible with a range of primary and secondary alcohols, allowing for the synthesis of diverse ester derivatives under various conditions, including solvent-free protocols. ijstr.org

Reactivity Profiles and Mechanistic Transformations of 2 Cyanomethyl Benzoate

Reactivity of the Ester Moiety

The ester group in 2-(cyanomethyl)benzoate is a classic site for nucleophilic attack at the carbonyl carbon. This reactivity is central to several important transformations, including nucleophilic acyl substitution and transesterification processes.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of esters, proceeding through a characteristic addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) as a leaving group to yield the substituted product.

One of the most common examples of this reaction is hydrolysis, the cleavage of the ester by water. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of methanol (B129727) yield 2-(cyanomethyl)benzoic acid. This is a reversible process.

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the methoxide ion. A final acid-base reaction between the carboxylic acid and the methoxide or another hydroxide ion makes this process effectively irreversible, yielding the carboxylate salt. Acidification in a separate workup step is required to obtain the neutral 2-(cyanomethyl)benzoic acid. The hydrolysis of a substituted methyl benzoate (B1203000) has been reported to proceed in high yield. chemspider.com

Another significant nucleophilic acyl substitution is aminolysis , the reaction with ammonia (B1221849) or an amine to form an amide. Computational studies on the aminolysis of methyl benzoate with ammonia have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with the latter being favored when catalyzed by a second molecule of ammonia acting as a general base. nih.gov

| Reaction | Nucleophile | Conditions | Product | Reported Yield (Model Compound) |

|---|---|---|---|---|

| Hydrolysis (Base-Catalyzed) | OH⁻ | NaOH, H₂O/Methanol, Reflux | 2-(Cyanomethyl)benzoic acid | 95% (for Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate) chemspider.com |

| Aminolysis | Ammonia/Amines | Catalyst (e.g., Nb₂O₅), Heat | 2-(Cyanomethyl)benzamide | High yields reported for various amines with methyl benzoate researchgate.net |

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol. This equilibrium reaction can also be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification : Similar to acid-catalyzed hydrolysis, the carbonyl group is first activated by protonation. The new alcohol then acts as a nucleophile. To drive the equilibrium toward the desired product, the reactant alcohol is often used in large excess as the solvent. ucla.edu

Base-Catalyzed Transesterification : A strong base, typically the alkoxide corresponding to the desired alcohol, is used as the nucleophile. The reaction proceeds through nucleophilic addition to form a tetrahedral intermediate, followed by the elimination of the original alkoxide. Using a large excess of the new alcohol can shift the equilibrium in favor of the product.

The transesterification of methyl benzoate with various alcohols has been shown to be effective, with zinc compounds and other catalysts being employed to achieve high yields. For instance, the transesterification of methyl benzoate with 2-ethylhexanol using zinc acetate (B1210297) dihydrate resulted in a yield of 88.7%. google.com

| Reactant Alcohol | Catalyst | Product | Reported Yield (Model Compound) |

|---|---|---|---|

| Ethanol (B145695) | H₂SO₄ or NaOEt | Ethyl this compound | High conversion reported for methyl benzoate ucla.edu |

| 2-Ethylhexanol | Zinc Acetate Dihydrate | 2-Ethylhexyl this compound | 88.7% (for methyl benzoate) google.com |

| Various Primary and Secondary Alcohols | LiHMDS | Corresponding Alkyl 2-(cyanomethyl)benzoates | Good to excellent yields reported for benzoate esters researchgate.net |

Reactivity of the Cyanomethyl Group

The cyanomethyl group offers a different set of reactive possibilities, centered on the nitrile functionality and the adjacent α-carbon.

Nucleophilic Addition to the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic addition reactions, analogous to the reactions of carbonyl groups. Strong nucleophiles can add directly to the nitrile carbon. For instance, Grignard reagents react with nitriles to form an intermediate imine salt, which upon acidic workup, hydrolyzes to a ketone.

Reduction of the Nitrile to Amine and Related Derivatives

The nitrile group can be readily reduced to a primary amine, a transformation of significant synthetic utility. This can be accomplished using various reducing agents.

Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon. This process typically requires elevated pressure and temperature. The hydrogenation of methyl benzoate to benzyl (B1604629) alcohol has been achieved with high conversion and selectivity using a Cu-Zn-Zr catalyst. sylzyhg.com

Hydride Reducing Agents : Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by protonation during aqueous workup.

| Reagent | Conditions | Product | Typical Outcome |

|---|---|---|---|

| H₂/Catalyst (e.g., Raney Ni, Pd/C) | High Pressure, Heat | Methyl 2-(2-aminoethyl)benzoate | Effective for nitrile reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether/THF; 2. H₂O workup | Methyl 2-(2-aminoethyl)benzoate | High yield reduction to primary amine |

α-Carbon Reactivity: Deprotonation and Alkylation

The methylene (B1212753) protons (α-protons) of the cyanomethyl group are acidic due to the electron-withdrawing nature of the adjacent nitrile and benzoate groups. Consequently, they can be removed by a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion (a nitrile anion).

This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions. For example, it can be alkylated by reacting with alkyl halides. This two-step sequence of deprotonation followed by alkylation is a powerful method for extending the carbon chain at the α-position. In a notable application, the base-mediated annulation of methyl 2-(cyanomethyl)benzoates with conjugated ynones has been utilized for the synthesis of 1-naphthols and xanthones.

| Base | Electrophile | Reaction Type | Potential Product |

|---|---|---|---|

| Sodium Hydride (NaH) | Alkyl Halide (R-X) | Alkylation | Methyl 2-(1-cyanoalkyl)benzoate |

| Sodium Hydride (NaH) | Conjugated Ynone | Annulation | 1-Naphthol derivatives |

| Sodium Ethoxide | (Intramolecular) | Dieckmann-type Condensation | 3-Cyano-1-indanone |

Radical Chemistry Involving this compound

The presence of a benzylic methylene group in this compound makes it a candidate for a variety of radical-mediated transformations. This section explores the generation of radicals from this precursor and their subsequent reactions.

Generation of Cyanomethyl Radicals from Precursors

The methylene (-CH₂-) group in this compound, situated between the benzene (B151609) ring and the nitrile group, is a benzylic position. This makes it particularly susceptible to radical halogenation, such as bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.

The established mechanism for this type of reaction involves three key stages:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV irradiation to generate free radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methylene group of this compound. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). The stability of this radical is enhanced by the delocalization of the unpaired electron over the adjacent benzene ring. This benzylic radical then reacts with a molecule of NBS to yield the brominated product, methyl 2-(bromo(cyano)methyl)benzoate, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, thus continuing the chain reaction.

Termination: The reaction is terminated when any two radical species combine to form a non-radical product.

This process selectively introduces a bromine atom at the benzylic position, creating a valuable intermediate for further synthetic transformations.

| Precursor | Reagents | Initiator | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Methyl this compound | N-Bromosuccinimide (NBS) | AIBN or light | Carbon tetrachloride (CCl₄) | Reflux | Methyl 2-(bromo(cyano)methyl)benzoate |

Radical Cross-Coupling Reactions

Once the benzylic radical of this compound is generated, it can participate in radical cross-coupling reactions. These reactions are a powerful tool for forming new carbon-carbon bonds. A general strategy for such couplings involves the reaction of a radical species with an olefin. organic-chemistry.orgnih.gov

In a typical photoredox-catalyzed reductive cross-coupling, an electron-poor olefin is reduced by a photocatalyst to generate a carbon radical upon protonation. This radical can then be captured by a neutral or electron-rich olefin. organic-chemistry.orgnih.gov While specific examples detailing the direct use of the this compound radical in such couplings are not extensively documented, the principles of radical chemistry suggest its viability in these transformations. The resonance-stabilized benzylic radical derived from this compound would be expected to add across the double bond of an olefin, leading to a new, more complex molecular structure. nih.govresearchgate.net

The general mechanism for a radical-olefin coupling proceeds as follows:

Generation of the this compound radical as described in section 3.3.1.

Addition of this radical to an olefinic double bond, forming a new carbon-centered radical.

This new radical intermediate can then be trapped or undergo further reactions to yield the final product.

| Radical Source | Olefin Partner | Catalyst System | Potential Product Class |

|---|---|---|---|

| Methyl this compound | Electron-deficient olefins (e.g., acrylates) | Photoredox catalyst + Thiol catalyst | Highly substituted functionalized esters |

| Methyl this compound | Electron-rich olefins (e.g., styrenes) | Iron catalyst + Silane | Functionalized aromatic compounds |

Photoredox Catalysis for C-H Functionalization

Photoredox catalysis has emerged as a powerful and mild method for the formation of radical species and their subsequent use in C-H functionalization reactions. nih.govnih.gov This approach offers an alternative to traditional methods that often require harsh conditions or toxic reagents. nih.gov In the context of this compound, photoredox catalysis could be employed to generate the benzylic radical through a hydrogen atom transfer (HAT) process. nih.gov

A general mechanism for a photoredox-mediated C-H functionalization involves the following steps:

A photocatalyst, upon excitation by visible light, becomes a potent oxidant or reductant. organic-chemistry.org

The excited photocatalyst can then engage in a single-electron transfer (SET) with a substrate or a HAT agent to generate a radical. nih.gov

In the case of this compound, a suitable HAT catalyst, activated by the photocatalyst, could abstract a hydrogen atom from the benzylic position to form the desired radical.

This radical can then participate in various bond-forming reactions, such as addition to heteroarenes in a Minisci-type reaction. nih.gov

The application of photoredox catalysis to this compound would allow for the direct functionalization of the benzylic C-H bond under mild conditions, opening up new avenues for the synthesis of complex molecules. scispace.comresearchgate.net

| Component | Example | Function |

|---|---|---|

| Substrate | Methyl this compound | Source of benzylic C-H bond |

| Photocatalyst | Ru(bpy)₃²⁺ or Ir(ppy)₃ | Absorbs light and initiates electron transfer |

| Light Source | Blue LEDs or household fluorescent light | Excites the photocatalyst |

| Coupling Partner | Electron-deficient heteroarene | Reacts with the generated radical |

Interplay and Chemoselectivity of Functional Groups

Ester/Nitrile Transformations

Both the ester and nitrile groups in this compound are susceptible to a variety of chemical transformations. The ester can undergo hydrolysis to a carboxylic acid or transesterification to a different ester, typically through nucleophilic acyl substitution. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine.

The chemoselectivity of reactions involving this compound depends on the reagents and reaction conditions. For instance, in reactions with nucleophiles, the relative electrophilicity of the ester carbonyl carbon and the benzylic carbon (after conversion to a leaving group) comes into play. In the reaction of methyl 2-(chloromethyl)benzoate with potassium cyanide, the nucleophilic attack preferentially occurs at the more electron-deficient benzylic carbon via an SN2 pathway, rather than at the ester carbonyl carbon. stackexchange.com

Positional Isomerism and its Impact on Reactivity

The position of the cyanomethyl and methyl ester groups on the benzene ring significantly impacts the molecule's reactivity. The ortho, meta, and para isomers of (cyanomethyl)benzoate exhibit different chemical behaviors due to the varying electronic and steric interactions between the two functional groups. masterorganicchemistry.commasterorganicchemistry.com

The electronic effects of the substituents also differ with their position. Both the cyanomethyl and methyl ester groups are electron-withdrawing. In electrophilic aromatic substitution reactions, this deactivates the ring. However, the directing effects differ. Carbonyl groups (like in the ester) are generally meta-directing. masterorganicchemistry.com The combined electronic influence of both groups will determine the regioselectivity of reactions on the aromatic ring.

Furthermore, the stability and reactivity of radical intermediates can be influenced by the substituent positions. While a benzylic radical is stabilized by resonance with the aromatic ring in all isomers, the proximity of the electron-withdrawing ester group in the ortho position may have a more pronounced inductive effect compared to the meta and para positions, potentially influencing the radical's reactivity. A study on the gas-phase fragmentation of deprotonated methyl benzoate isomers showed that the ortho isomer has unique reactivity, facilitating a rearrangement and loss of CO that is less favorable for the meta and para isomers, highlighting the profound impact of substituent placement. rsc.org

| Isomer | Relative Position | Key Reactivity Feature | Typical Synthetic Precursor |

|---|---|---|---|

| This compound | ortho | Prone to intramolecular cyclization reactions. | Methyl 2-methylbenzoate (B1238997) (via bromination/cyanation) |

| 3-(Cyanomethyl)benzoate | meta | Used as an intermediate for pharmaceuticals like Ketoprofen. | m-Toluic acid (via chlorination/esterification/cyanation) google.com |

| 4-(Cyanomethyl)benzoate | para | Less prone to intramolecular reactions compared to the ortho isomer. | p-Aminobenzoic acid or 4-Cyanobenzoic acid nih.govchemicalbook.com |

Computational Chemistry in Reactivity Prediction

Computational chemistry serves as a powerful tool to investigate reaction mechanisms and predict the reactivity of chemical compounds at the molecular level. Through the application of quantum mechanical calculations, it is possible to model the potential energy surface of a reaction, identifying the energies of reactants, products, intermediates, and transition states. This information is crucial for understanding reaction kinetics and thermodynamics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly valuable for calculating the energetics of chemical reactions, including reaction energies and activation barriers. DFT calculations can provide insights into the feasibility and spontaneity of a reaction pathway.

In the context of a molecule like this compound, DFT could be employed to study various transformations, such as the hydrolysis of the ester group or the intramolecular cyclization involving the cyanomethyl and benzoate moieties. For instance, in a theoretical study of the C—H bond cleavage in 2-(9H-fluoren-9-yl)benzoate, a molecule with a similar benzoate substructure, DFT calculations were utilized to determine the input quantities for a more complex theoretical model. This highlights the foundational role of DFT in providing the necessary energetic data for predicting reaction outcomes.

A hypothetical DFT study on the intramolecular cyclization of this compound would involve calculating the Gibbs free energies of the reactant, any intermediates, the transition state, and the product. The difference in Gibbs free energy between the reactants and products (ΔG) would indicate the thermodynamic favorability of the reaction, while the difference between the reactant and the transition state (the activation energy, ΔG‡) would determine the reaction rate.

Table 1: Hypothetical DFT-Calculated Energetic Data for the Intramolecular Cyclization of this compound

| Species | Method/Basis Set | Solvation Model | Relative Gibbs Free Energy (kcal/mol) |

| This compound (Reactant) | B3LYP/6-31G(d) | PCM (Acetonitrile) | 0.0 |

| Transition State | B3LYP/6-31G(d) | PCM (Acetonitrile) | +25.3 |

| Cyclized Product | B3LYP/6-31G(d) | PCM (Acetonitrile) | -15.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from a DFT study.

Transition state analysis is a critical component of computational reaction mechanism studies. The transition state is a high-energy, transient molecular configuration that exists at the peak of the reaction energy profile, connecting reactants and products. Locating and characterizing the transition state allows for the determination of the activation energy and provides insight into the geometry of the molecule as it undergoes bond-breaking and bond-forming events.

Computational methods can be used to perform a transition state search, which involves finding a first-order saddle point on the potential energy surface. Once located, the structure of the transition state can be analyzed to understand the key atomic motions involved in the reaction. This is often confirmed by a frequency calculation, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

For this compound, a transition state analysis of its intramolecular cyclization would reveal the geometry of the molecule as the cyanomethyl group attacks the carbonyl carbon of the benzoate. This would involve a specific orientation of the functional groups to allow for the ring closure. A study on the metal-free cyanomethylation of aryl alkynoates, while a different reaction, provides a relevant example of how DFT is used to analyze transition states. rsc.org In that research, the activation free energies and geometries of various transition states were calculated to elucidate the reaction mechanism. rsc.org

Table 2: Hypothetical Transition State Parameters for the Intramolecular Cyclization of this compound

| Parameter | Value |

| Activation Energy (ΔG‡) | 25.3 kcal/mol |

| Key Bond Distance (C(cyanomethyl)-C(carbonyl)) | 2.1 Å |

| Imaginary Frequency | -350 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the kind of data obtained from a transition state analysis.

By examining the atomic displacements associated with the imaginary frequency, chemists can visualize the vibrational mode that leads the molecule from the reactant, through the transition state, to the product, confirming the nature of the transformation. This level of detail is invaluable for understanding and predicting the reactivity of this compound and designing new synthetic methodologies.

Synthetic Applications and Building Block Utility of 2 Cyanomethyl Benzoate

Intermediate in the Construction of Complex Organic Architectures

As a versatile synthon, 2-(Cyanomethyl)benzoate serves as a key building block for creating new carbon-carbon and carbon-heteroatom bonds. The compound's dual reactivity allows for a wide range of chemical transformations. The nitrile moiety of the cyanomethyl group can be reduced to an amine or hydrolyzed to a carboxylic acid. Concurrently, the ester group can undergo hydrolysis or transesterification via nucleophilic acyl substitution. This adaptability makes the compound a valuable starting point for synthesizing complex bioactive molecules. A notable application includes its use in base-promoted divergent annulation reactions with conjugated ynones to produce 1-naphthols and xanthones with complete regioselectivity, demonstrating its role in assembling polycyclic aromatic systems.

Precursor for Nitrogen-Containing Heterocyclic Systems

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceutical and agrochemical products. The compound's structure is ideally suited for building fused heterocyclic scaffolds through various cyclization strategies.

Isoquinoline (B145761) and its derivatives are significant structural frameworks in medicinal chemistry due to their broad range of pharmacological activities. nih.govrsc.org this compound and its parent acid, 2-(cyanomethyl)benzoic acid, are valuable precursors for isoquinolinone scaffolds. For instance, 2-(cyanomethyl)benzoic acid is utilized in synthesizing tetrahydroisoquinolone derivatives.

The synthesis of the isoquinoline core can be achieved through several established methods where a this compound derivative would be a logical starting material. These methods include the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions, which are traditional routes to construct the isoquinoline core via cyclization. uj.edu.pl More contemporary methods involve transition-metal-catalyzed cascade cyclizations. For example, a copper-catalyzed cascade cyclization of amidate intermediates derived from 2-iodobenzamides can yield 3-substituted isoquinoline scaffolds. nih.gov Similarly, palladium-catalyzed reductive cyclization of ortho-substituted precursors represents another modern approach. nih.gov

| Synthetic Method | Description | Precursor Type |

| Bischler–Napieralski | Cyclodehydration of a β-arylethylamide using a condensing agent. | β-Arylethylamide |

| Pictet–Spengler | Reaction of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization. | β-Arylethylamine |

| Pomeranz–Fritsch | Acid-mediated electrophilic cyclization of benzalaminoacetals. uj.edu.pl | Benzalaminoacetal |

| Copper-Catalyzed Cyclization | Cascade cyclization of amidate intermediates generated from 2-iodobenzamides. nih.gov | 2-Iodobenzamide |

Quinazoline (B50416) and its fused derivatives are medicinally important heterocycles known for a wide array of biological activities. mdpi.comnih.gov The synthesis of these structures often involves precursors containing a benzene (B151609) ring with two ortho substituents that can form the pyrimidine (B1678525) ring portion of the quinazoline system. One common strategy involves the reaction of 2-aminobenzophenone, an aldehyde, and ammonium (B1175870) acetate (B1210297) in a one-pot, three-component reaction, often catalyzed by copper(II) chloride. beilstein-journals.org Derivatives of this compound, after transformation of the cyanomethyl and ester groups into appropriate functionalities (e.g., amine and carbonyl groups), can serve as suitable precursors for such cyclization reactions.

Furthermore, advanced strategies for creating fused systems, such as pyrazolo[1,5-a]quinazolines, involve the reaction of 5-aminopyrazoles with 2-fluoroaroyl chlorides. mdpi.com This proceeds via an initial acylation followed by an SNAr ring closure, a pathway that highlights the utility of ortho-substituted benzoyl derivatives in building complex fused heterocycles. mdpi.com

Pyrazolones are five-membered nitrogen-containing heterocyclic compounds with a keto group, recognized for their therapeutic potential. nih.govjocpr.com The classical synthesis, first developed by Knorr, involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. nih.gov While this compound is not a direct precursor in the Knorr synthesis, its functional groups can be chemically modified to generate intermediates suitable for pyrazolone (B3327878) formation. For example, the ester could be involved in a Claisen condensation to form a β-ketoester, which could then react with a hydrazine.

Modern synthetic strategies for pyrazolone derivatives often employ multicomponent, one-pot approaches to improve efficiency. jocpr.com Aminopyrazoles, which are versatile building blocks for fused heterocyclic systems, are commonly prepared by the condensation of 1,3-difunctional nitrile compounds with hydrazines. researchgate.net

| General Pyrazolone Synthesis | Reactants | Key Features |

| Knorr Synthesis | β-Diketone/β-Ketoester + Hydrazine derivative | Simple acid-catalyzed condensation. nih.gov |

| Multicomponent Reactions | e.g., N-arylpyrazolone synthesis using a Ce/SiO2 catalyst. | One-pot strategy, often in aqueous media, with high yields. jocpr.com |

| From Amidrazones | Amidrazone derivative + Ethyl 2-cyano-3-ethoxyacrylate | Involves an intermediate which is subsequently cyclized. google.com |

Spirocycles, which contain two rings connected by a single common atom, have gained attention in drug discovery for their ability to provide three-dimensional complexity. researchgate.net The construction of spirocyclic systems often involves intramolecular reactions where a side chain cyclizes onto another ring. For instance, the synthesis of spiro indoline (B122111) derivatives has been achieved through an interrupted Ugi reaction using tryptamine-derived isocyanides. researchgate.net Another approach involves the C2 position of benzothiazinone derivatives being functionalized and then transformed into spiro compounds by reaction with agents like hydrazine. While direct use of this compound for spirocycle synthesis is not prominently documented, its structure offers potential. After initial cyclization to form a heterocycle like isoquinolinone, the active methylene (B1212753) of the cyanomethyl group (if preserved) or other positions could potentially be functionalized and used as an anchor point for a second cyclization to form a spirocyclic system. For instance, oxidative [3 + 2] cycloaddition reactions have been used to construct pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds, which can lead to dispiroisoquinoline systems. nih.gov

Role in Cyanomethylation Reactions for Advanced Functionalization

Cyanomethylation is a valuable synthetic transformation as the introduced cyano group can be readily converted into other functional groups, such as carboxylic acids and amines. encyclopedia.pub Acetonitrile is often used as an ideal and direct source of the cyanomethyl group. dicp.ac.cn These reactions typically involve the generation of a cyanomethyl radical or anion, which then adds to a substrate. encyclopedia.pub

While this compound is a product of cyanomethylation, its activated methylene protons also allow it to act as a nucleophile in further functionalization reactions. The electron-withdrawing effects of the adjacent nitrile and benzene ring make the hydrogen atoms on the methylene bridge acidic, enabling deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion can then participate in various synthetic routes. Palladium-catalyzed coupling reactions have been developed to synthesize indanes bearing cyanomethyl groups by reacting 2-allylphenyl triflate derivatives with alkyl nitriles, showcasing a method for advanced functionalization using nitrile-containing compounds. nih.gov

Recent advances have focused on transition-metal-free cyanomethylation. One such method involves a cross-dehydrogenation coupling reaction between a substrate (like coumarin) and acetonitrile, using an oxidant such as tert-butyl benzoperoxoate (TBPB). encyclopedia.pub This process generates a cyanomethyl radical that attacks the substrate. encyclopedia.pub

| Reagent/Compound | Role in Reaction |

| This compound | Building block for complex molecules. |

| Acetonitrile | Direct source of the cyanomethyl group in cyanomethylation reactions. encyclopedia.pubdicp.ac.cn |

| tert-Butyl benzoperoxoate (TBPB) | Oxidant used to generate cyanomethyl radicals from acetonitrile. encyclopedia.pub |

| 2-Allylphenyl triflate | Substrate for Pd-catalyzed coupling with alkyl nitriles to form cyanomethyl-substituted indanes. nih.gov |

Utility in the Preparation of Bioactive Molecule Intermediates

This compound and its derivatives have emerged as valuable building blocks in the synthesis of intermediates for bioactive molecules, particularly nitrogen-containing heterocyclic compounds. The strategic placement of the cyanomethyl and benzoate (B1203000) groups at the ortho position facilitates intramolecular cyclization reactions, providing efficient routes to complex molecular scaffolds that are central to many pharmacologically active agents.

One of the most significant applications of this scaffold is in the synthesis of substituted isoquinolinones, which are core structures in a variety of bioactive compounds, including inhibitors of the enzyme poly(ADP-ribose) polymerase (PARP). PARP inhibitors have garnered considerable attention as targeted therapies for cancers with deficiencies in DNA repair mechanisms. mdpi.comnih.gov Specifically, methyl 2-(cyanomethyl)-3-nitrobenzoate has been utilized as a key precursor for the synthesis of 5-aminoisoquinolin-1-one, a crucial intermediate for the potent PARP-1 inhibitor known as 5-AIQ. researchgate.netresearchgate.net

The synthesis proceeds via a selective reductive cyclization. The nitrile group of methyl 2-(cyanomethyl)-3-nitrobenzoate can be selectively reduced using a hydride reagent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. The resulting intermediate undergoes an in situ cyclization to form 5-nitroisoquinolin-1-one. researchgate.netresearchgate.net Subsequent reduction of the nitro group furnishes the key intermediate, 5-aminoisoquinolin-1-one. researchgate.net This targeted approach highlights the utility of the this compound framework in constructing complex, functionalized heterocyclic systems that are precursors to targeted therapeutic agents.

The following table summarizes the key transformation in the synthesis of the 5-AIQ intermediate:

| Starting Material | Key Transformation | Intermediate | Bioactive Target (Precursor) |

| Methyl 2-(cyanomethyl)-3-nitrobenzoate | Selective reductive cyclization with DIBAL-H | 5-Nitroisoquinolin-1-one | 5-Aminoisoquinolin-1-one (for PARP-1 inhibitors) |

Beyond PARP inhibitors, the broader class of isoquinoline alkaloids, for which this compound derivatives are precursors, exhibit a wide range of biological activities, including antimicrobial, antitumor, antileukemic, and anti-inflammatory properties. mdpi.com The versatility of the cyanomethyl and benzoate functionalities allows for various chemical manipulations to generate a diverse library of isoquinoline-based compounds for drug discovery programs.

Comparative Utility with Related Benzoate Building Blocks

The synthetic utility of this compound as a building block for bioactive intermediates can be better understood through comparison with other structurally related benzoate derivatives that are also employed in the synthesis of nitrogen-containing heterocycles. Key comparators include 2-cyanobenzaldehyde, homophthalic anhydride (B1165640), and 2-halobenzoates.

Comparison with 2-Cyanobenzaldehyde:

2-Cyanobenzaldehyde is a widely used precursor for the synthesis of isoindolinones, another important class of bioactive heterocyclic compounds. researchgate.netnih.gov The synthesis of isoindolinones from 2-cyanobenzaldehyde typically involves condensation reactions with various nucleophiles, such as primary amines, followed by cyclization. nih.gov While both this compound and 2-cyanobenzaldehyde can lead to fused nitrogen heterocycles, the nature of the reactive sites and the types of reactions they undergo differ significantly.

Comparison with Homophthalic Anhydride:

Homophthalic anhydride is a classical building block for the synthesis of tetrahydroisoquinolones via the Castagnoli-Cushman reaction. nih.gov This reaction involves the condensation of the anhydride with an imine, leading to the formation of the heterocyclic core with a carboxylic acid substituent. This approach is highly effective for generating specific substitution patterns on the isoquinolone scaffold. nih.gov

In comparison, the use of this compound offers a different synthetic entry to isoquinolone systems. The cyclization of this compound derivatives, as seen in the synthesis of the PARP inhibitor intermediate, typically involves reductive processes. researchgate.netresearchgate.net This provides an alternative route that may be advantageous when different functional group compatibility is required. For instance, the conditions for the Castagnoli-Cushman reaction might not be suitable for substrates with sensitive functional groups that are tolerated in the reductive cyclization of a this compound derivative.

The following table provides a comparative overview of these building blocks:

| Building Block | Key Functional Groups for Cyclization | Typical Reaction Type | Target Heterocycle |

| This compound | Cyanomethyl, Ester | Reductive Cyclization | Isoquinolinones |

| 2-Cyanobenzaldehyde | Cyano, Aldehyde | Condensation/Cyclization | Isoindolinones |

| Homophthalic Anhydride | Anhydride, Carboxylic Acid (in situ) | Condensation (Castagnoli-Cushman) | Tetrahydroisoquinolones |

Comparison with 2-Halobenzoates:

2-Halobenzoates are common starting materials in transition-metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization and intramolecular C-S or C-N bond formation, to construct heterocyclic systems. mdpi.com These methods are powerful for creating a wide range of substituted heterocycles. However, they rely on the availability of a suitable catalyst and may require specific ligands and reaction conditions.

The utility of this compound offers a complementary, catalyst-free (in the cyclization step) approach to similar structures. The intramolecular cyclization is driven by the inherent reactivity of the functional groups within the molecule, which can be an advantage in terms of cost, simplicity, and avoiding potential metal contamination in the final product.

Advanced Spectroscopic and Computational Analysis of 2 Cyanomethyl Benzoate Reactivity

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic methods are indispensable for real-time analysis of chemical reactions, providing kinetic and mechanistic insights without the need for sample quenching or extraction. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful for monitoring reactions involving 2-(cyanomethyl)benzoate due to the distinct vibrational frequencies of its key functional groups.

The progress of reactions such as hydrolysis, aminolysis, or intramolecular cyclization can be continuously tracked by observing changes in the characteristic vibrational bands. The nitrile (C≡N) stretching frequency typically appears in a relatively clear region of the spectrum, around 2250 cm⁻¹. The ester carbonyl (C=O) stretch is found at approximately 1720 cm⁻¹.

For instance, during an acid- or base-catalyzed hydrolysis reaction, the disappearance of the C≡N and/or the ester C=O bands can be monitored quantitatively. Simultaneously, the appearance of new bands corresponding to the product, such as the broad O-H stretch of a carboxylic acid (around 3000 cm⁻¹) and the shift of the carbonyl peak, would signify the reaction progress. This allows for the determination of reaction kinetics, including rate constants and reaction orders. In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly suitable technique for these studies, allowing for real-time, non-destructive investigation of the reaction mixture.

Raman spectroscopy offers complementary information and is especially useful for aqueous reaction systems due to the low Raman scattering of water. It can effectively monitor changes in the nitrile and carbonyl groups, as well as transformations in the aromatic ring structure. By developing chemometric models, the concentration of the reactant, intermediates, and products can be quantified throughout the reaction.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change During Reaction |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | ~2250 | Decrease in intensity upon hydrolysis or cyclization. |

| Ester Carbonyl (C=O) | Stretching | ~1720 | Decrease in intensity; may be replaced by an amide or acid carbonyl band at a different frequency. |

| Ester (C-O) | Stretching | ~1280 | Decrease in intensity as the ester is consumed. |

| Carboxylic Acid (O-H) | Stretching | ~3300-2500 (broad) | Appearance and increase in intensity during hydrolysis of either the nitrile or ester. |

Application of Advanced NMR Techniques for Mechanistic Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR are standard for structural confirmation, advanced two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of complex molecules and for elucidating reaction mechanisms. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed connectivity information.

COSY experiments reveal proton-proton (¹H-¹H) couplings, which would confirm the connectivity of the protons on the aromatic ring.

HSQC correlates directly bonded protons and carbons (¹³C-¹H), allowing for the definitive assignment of each proton to its corresponding carbon atom.

In studying the reactivity of this compound, these techniques are invaluable for identifying the structure of reaction products and intermediates. For example, in a base-catalyzed intramolecular cyclization reaction to form a substituted isoquinolinone, NMR could definitively prove the new ring structure. New HMBC correlations between a proton on the former cyanomethyl group and the former ester carbonyl carbon would provide conclusive evidence of the cyclization event.

| Atom Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C=O (ester) | 166.5 | - | H6 → C=O; O-CH₃ → C=O |

| C1 | 131.0 | - | H3 → C1; H6 → C1; CH₂ → C1 |

| C2 | 134.5 | - | H3 → C2; H4 → C2; CH₂ → C2 |

| C3 | 129.0 | 7.5 (d) | H4 → C3; H5 → C3 |

| C4 | 132.0 | 7.6 (t) | H3 → C4; H5 → C4; H6 → C4 |

| C5 | 130.0 | 7.4 (t) | H3 → C5; H4 → C5; H6 → C5 |

| C6 | 133.0 | 8.0 (d) | H4 → C6; H5 → C6 |

| CH₂ | 25.0 | 4.1 (s) | CH₂ → C1; CH₂ → C2; CH₂ → C≡N |

| C≡N | 117.0 | - | CH₂ → C≡N |

| O-CH₃ | 52.5 | 3.9 (s) | O-CH₃ → C=O |

High-Resolution Mass Spectrometry for Intermediate Identification

For reactions involving this compound, HRMS can be used to sample a reaction mixture at various time points to search for proposed intermediates. For example, in a potential base-catalyzed Thorpe-Ziegler type cyclization, a key intermediate would be the carbanion formed by deprotonation of the cyanomethyl group. While the anion itself might be too reactive to observe directly, subsequent intermediates in the cyclization pathway could be detected. By comparing the exact masses observed in the mass spectrum with the calculated masses for proposed structures, one can gain significant mechanistic insight.

| Species | Chemical Formula | Calculated Exact Mass [M+H]⁺ | Role in Reaction |

|---|---|---|---|

| This compound | C₁₀H₉NO₂ | 176. |

Design and Synthesis of Advanced Derivatives and Structural Analogues

Positional Isomers of Cyanomethylbenzoates

The positions of the cyanomethyl and ester groups on the aromatic ring fundamentally influence the molecule's chemical properties and reactivity. The synthesis of the meta (3-) and para (4-) isomers of the parent ortho (2-) compound requires distinct synthetic strategies.

Synthesis and Reactivity of Ethyl 3-(Cyanomethyl)benzoate

The meta-isomer, ethyl 3-(cyanomethyl)benzoate, is a valuable synthetic intermediate. Its preparation can be achieved through several routes, most commonly involving the introduction of the cyanomethyl group via nucleophilic substitution or a multi-step process starting from a simple aromatic precursor.

One prevalent industrial method starts with m-toluic acid. google.compatsnap.com This multi-step synthesis is outlined below:

Acylation: m-Toluic acid is first converted to its acyl chloride, m-toluoyl chloride, typically using thionyl chloride (SOCl₂). google.compatsnap.com

Benzylic Chlorination: The methyl group of m-toluoyl chloride is chlorinated to a chloromethyl group using liquid chlorine under controlled temperature, yielding m-(chloromethyl)benzoyl chloride. google.com

Esterification: The acyl chloride is then esterified. For the title compound, this is achieved by reacting it with anhydrous ethanol (B145695) to form ethyl 3-(chloromethyl)benzoate (B8533320).

Cyanation: The final step is a nucleophilic substitution where the benzylic chloride is displaced by a cyanide ion. This is typically accomplished by reacting ethyl 3-(chloromethyl)benzoate with a cyanide salt, such as sodium cyanide (NaCN), often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to facilitate the reaction, yielding the final product. google.com

The reactivity of ethyl 3-(cyanomethyl)benzoate is dictated by its two primary functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or react with organometallic reagents. The ester group can undergo hydrolysis (saponification) to the corresponding carboxylic acid or transesterification with other alcohols.

Synthesis and Reactivity of Methyl 4-(Cyanomethyl)benzoate

The para-isomer, methyl 4-(cyanomethyl)benzoate, is synthesized using methods analogous to its isomers. A common laboratory-scale synthesis begins with methyl 4-(hydroxymethyl)benzoate. chemicalbook.com

The key steps in this synthesis are:

Activation of the Hydroxyl Group: The benzylic alcohol is converted into a better leaving group. This is often achieved by reacting methyl 4-(hydroxymethyl)benzoate with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction forms the corresponding mesylate intermediate, methyl 4-(((methylsulfonyl)oxy)methyl)benzoate.

Nucleophilic Substitution: The mesylate is then displaced by a cyanide anion. The intermediate is dissolved in a suitable solvent, such as acetonitrile, and treated with sodium cyanide to yield methyl 4-(cyanomethyl)benzoate. chemicalbook.com

This compound exhibits physical properties distinct from its isomers, as detailed in the table below.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 76469-88-0 | |

| Molecular Formula | C₁₀H₉NO₂ | |

| Melting Point | 55-58 °C | |

| Boiling Point | 110 °C at 0.2 mmHg |

The reactivity of the para-isomer is similar to that of the ortho and meta isomers, centered on the chemical transformations of the nitrile and ester groups.

Multi-Cyanomethylated Benzoate (B1203000) Derivatives

The synthesis of benzoate derivatives bearing more than one cyanomethyl group presents a significant synthetic challenge. The literature on such compounds is notably scarce, suggesting that their preparation is not trivial.

A plausible, though not widely reported, synthetic approach would likely start from a benzoate ester with multiple benzylic leaving groups. For example, the synthesis of methyl 3,5-bis(cyanomethyl)benzoate could theoretically be achieved starting from methyl 3,5-bis(bromomethyl)benzoate. This precursor would be subjected to cyanation with two or more equivalents of a cyanide salt, such as NaCN.

| Reactant | Reagent | Proposed Product |

|---|---|---|

| Methyl 3,5-bis(bromomethyl)benzoate | Sodium Cyanide (NaCN, >2 eq.) | Methyl 3,5-bis(cyanomethyl)benzoate |

Achieving high yields in such a reaction would require careful control of reaction conditions to ensure complete substitution and avoid side reactions. The steric hindrance and electronic effects of introducing multiple cyanomethyl groups would also need to be considered.

Modification of the Ester Moiety and its Impact on Reactivity

Hydrolysis (Saponification): Treatment with a strong base, like sodium hydroxide (B78521), followed by acidic workup, irreversibly cleaves the ester to yield the corresponding 2-(cyanomethyl)benzoic acid.

Transesterification: Reacting the methyl or ethyl ester with a different alcohol under acidic or basic conditions can exchange the ester group. This allows for the synthesis of a library of esters with varying alkyl or aryl side chains.

The length of the alkyl chain in the ester moiety has a demonstrable effect on the compound's stability. Studies on homologous series of other esters have shown that methyl esters often exhibit greater stability against hydrolysis in biological systems (e.g., in rat plasma) compared to their ethyl ester counterparts. nih.gov This suggests that methyl 2-(cyanomethyl)benzoate would be hydrolytically more stable than ethyl this compound, a factor that is critical in the design of compounds for biological applications. nih.gov

Introduction of Additional Functional Groups on the Aromatic Ring

The introduction of further functional groups onto the aromatic ring of cyanomethylbenzoates allows for the fine-tuning of their electronic and steric properties. This can be accomplished through two primary strategies:

Synthesis from a Pre-functionalized Starting Material: One can begin the synthesis with a benzoic acid derivative that already contains the desired additional functional group. For example, starting with 4-nitro-m-toluic acid would, following the synthetic sequence described in section 6.1.1, lead to a cyanomethylbenzoate derivative bearing a nitro group on the aromatic ring.

Electrophilic Aromatic Substitution: Alternatively, functional groups can be introduced directly onto the pre-formed cyanomethylbenzoate ring. The regiochemical outcome of such a reaction is determined by the directing effects of the existing substituents. The ester group is a deactivating, meta-directing group, while the cyanomethyl group is a weakly deactivating, ortho,para-directing group. In the case of methyl this compound, electrophilic attack would likely be directed to the positions para to the cyanomethyl group (position 4) or meta to the ester group (position 5), with the precise outcome depending on the reaction conditions and the specific electrophile used.

Stereoselective Synthesis of Chiral Cyanomethylated Compounds

Creating chiral centers in a controlled manner is a cornerstone of modern organic synthesis. While the parent cyanomethylbenzoate molecule is achiral, derivatives can be chiral, and stereoselective methods are crucial for their synthesis. Research in this area often focuses on catalytic asymmetric reactions that introduce the cyanomethyl group enantioselectively.

Recent advances have demonstrated the power of transition-metal catalysis for such transformations. For example, palladium-catalyzed reactions have been developed for the synthesis of indanes bearing cyanomethyl groups at the C2 position. nih.gov Although these specific reactions often result in mixtures of diastereomers, they highlight the potential of metal-catalyzed approaches. nih.gov

More successful enantioselective methods have been developed for related systems. A notable example is the stereodivergent synthesis of functionalized cyclobutane (B1203170) rings through the [2+2] photodimerization of cinnamic acid derivatives bearing chiral auxiliaries. unimi.it Upon removal of the auxiliary, enantioenriched cyclobutanes are obtained. While not a direct cyanomethylation, this strategy of using removable chiral auxiliaries is a powerful tool for stereocontrol.

Another approach involves the stereoselective hydrocyanation of aldehydes using chiral ruthenium-lithium bimetallic complexes, which can be applied to create chiral cyanohydrins, important precursors for many complex molecules. dntb.gov.ua These advanced catalytic systems offer pathways to chiral cyanomethylated structures with high levels of enantiomeric excess, paving the way for the synthesis of complex, single-enantiomer bioactive molecules.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Cyanomethyl)benzoate, and what key reaction parameters influence yield?

The compound is typically synthesized via nucleophilic substitution or esterification. For example, esterification of benzoic acid derivatives with cyanomethyl halides under acidic catalysis (e.g., H₂SO₄) is a common approach. Key parameters include reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Side reactions, such as hydrolysis of the nitrile group, can be minimized by maintaining anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should be prioritized?

- ¹H/¹³C NMR : The cyanomethyl group (CH₂CN) appears as a singlet at δ 3.8–4.2 ppm (¹H) and δ 35–45 ppm (¹³C). The ester carbonyl (COO) resonates at δ 165–175 ppm (¹³C).

- IR Spectroscopy : The nitrile stretch (C≡N) is observed at ~2240 cm⁻¹, while the ester carbonyl (C=O) appears at ~1720 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., m/z 191 for C₉H₇NO₂) .

Q. How can researchers assess the solubility and stability of this compound in common laboratory solvents?

Conduct systematic solubility tests in solvents like ethanol, DMSO, and dichloromethane at 25°C. Stability under acidic/basic conditions can be evaluated via HPLC monitoring of degradation products. For thermal stability, use thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C based on analog data) .

Advanced Research Questions